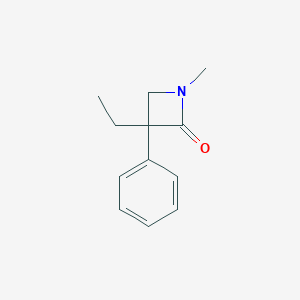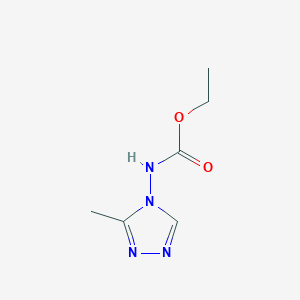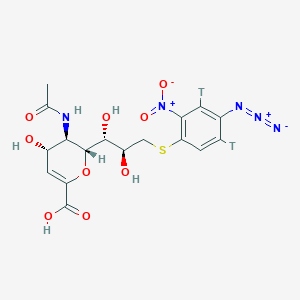
9-(4-Azido-2-nitrophenyl)-5-acetamido-2,6-anhydro-2,3,5,9-tetradeoxy-9-thioglycerogalactonon-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-Azido-2-nitrophenyl)-5-acetamido-2,6-anhydro-2,3,5,9-tetradeoxy-9-thioglycerogalactonon-2-enoic acid, commonly known as ANTAG, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of the bacterial cell wall component lipopolysaccharide (LPS), and has been shown to mimic the biological activity of LPS in vitro.
Mecanismo De Acción
ANTAG activates the immune response by binding to and activating TLR4, a receptor that is present on the surface of immune cells. This leads to the activation of downstream signaling pathways that ultimately result in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
ANTAG has been shown to induce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in a dose-dependent manner. It has also been shown to activate the NF-kappaB signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ANTAG in lab experiments is its ability to mimic the biological activity of 9-(4-Azido-2-nitrophenyl)-5-acetamido-2,6-anhydro-2,3,5,9-tetradeoxy-9-thioglycerogalactonon-2-enoic acid, which is a potent activator of the immune response. ANTAG is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using ANTAG is its potential to cause toxicity in certain cell types, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on ANTAG. One area of interest is the development of ANTAG-based vaccines for bacterial infections. ANTAG has also been shown to have anti-tumor effects in certain cancer cell lines, which may warrant further investigation. Additionally, the use of ANTAG in the study of autoimmune diseases, such as rheumatoid arthritis, may also be an area of future research.
Métodos De Síntesis
ANTAG can be synthesized through a multi-step process that involves the use of various chemical reagents and techniques. The first step involves the synthesis of the core structure of ANTAG, which is then modified through the addition of various functional groups. The final product is purified through a series of chromatographic techniques to obtain a high-purity compound.
Aplicaciones Científicas De Investigación
ANTAG has been used extensively in scientific research as a tool to study the immune response to bacterial infections. It has been shown to activate immune cells, such as macrophages and dendritic cells, and induce the production of pro-inflammatory cytokines. ANTAG has also been used to study the role of Toll-like receptors (TLRs) in the immune response to bacterial infections.
Propiedades
Número CAS |
132406-95-2 |
|---|---|
Fórmula molecular |
C17H19N5O9S |
Peso molecular |
473.4 g/mol |
Nombre IUPAC |
(2R,3R,4S)-3-acetamido-2-[(1R,2S)-3-(4-azido-2-nitro-3,5-ditritiophenyl)sulfanyl-1,2-dihydroxypropyl]-4-hydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C17H19N5O9S/c1-7(23)19-14-10(24)5-12(17(27)28)31-16(14)15(26)11(25)6-32-13-3-2-8(20-21-18)4-9(13)22(29)30/h2-5,10-11,14-16,24-26H,6H2,1H3,(H,19,23)(H,27,28)/t10-,11+,14+,15+,16+/m0/s1/i2T,4T |
Clave InChI |
RZQVEPSHNTZKSJ-PVQURJCJSA-N |
SMILES isomérico |
[3H]C1=CC(=C(C(=C1N=[N+]=[N-])[3H])[N+](=O)[O-])SC[C@H]([C@H]([C@H]2[C@@H]([C@H](C=C(O2)C(=O)O)O)NC(=O)C)O)O |
SMILES |
CC(=O)NC1C(C=C(OC1C(C(CSC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])O)O)C(=O)O)O |
SMILES canónico |
CC(=O)NC1C(C=C(OC1C(C(CSC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])O)O)C(=O)O)O |
Otros números CAS |
132406-95-2 |
Sinónimos |
9-(4-azido-2-nitrophenyl)-5-acetamido-2,6-anhydro-2,3,5,9-tetradeoxy-9-thioglycerogalactonon-2-enoic acid 9-PANP-Neu5Ac2en 9-S-(4-azido-3,5-3H-2-nitrophenyl)-5-acetamido-2,6-anhydro-2,3,5,9-tetradeoxy-9-thio-D-glycero-D-galacto-non-2-enoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



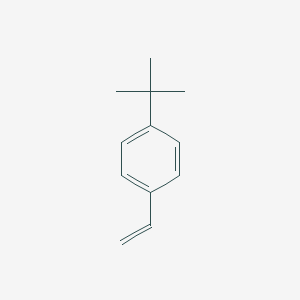
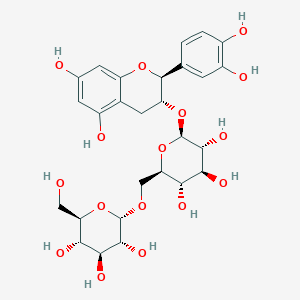


![Ethyl 2-(5-methylbenzo[D]oxazol-2-YL)acetate](/img/structure/B155155.png)

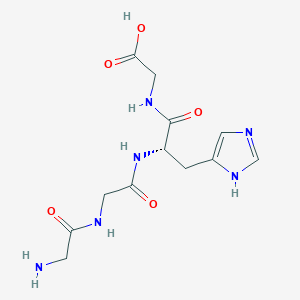
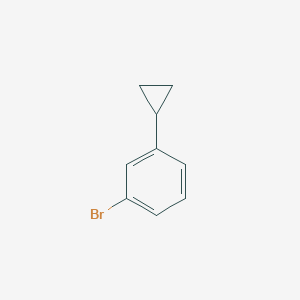
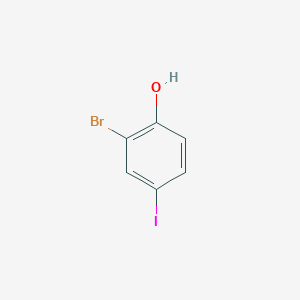
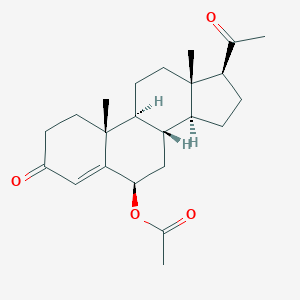
![2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile](/img/structure/B155169.png)
